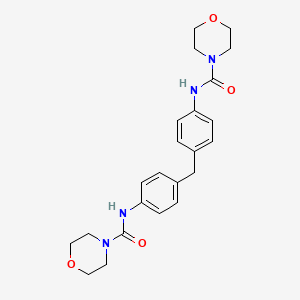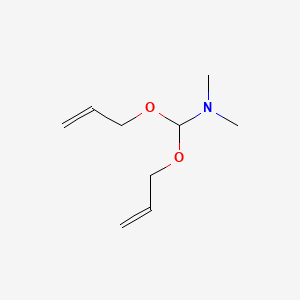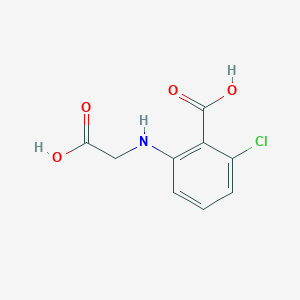
4-Morpholinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- is a chemical compound with the molecular formula C23H28N4O4 and a molecular weight of 424.504 g/mol . This compound is known for its unique structure, which includes two morpholinecarboxamide groups connected by a methylenedi-4,1-phenylene bridge . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of morpholine with a suitable diisocyanate compound under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using column chromatography to obtain the desired compound in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.
Chemical Reactions Analysis
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- can be compared with other similar compounds, such as:
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide): This compound has a similar structure but with piperazinecarboxamide groups instead of morpholinecarboxamide groups.
1,1’-(Methylenedi-4,1-phenylene)bis(3-(2-methoxyethyl)urea): This compound features urea groups instead of morpholinecarboxamide groups.
Properties
CAS No. |
64346-29-8 |
|---|---|
Molecular Formula |
C23H28N4O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[[4-(morpholine-4-carbonylamino)phenyl]methyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O4/c28-22(26-9-13-30-14-10-26)24-20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)25-23(29)27-11-15-31-16-12-27/h1-8H,9-17H2,(H,24,28)(H,25,29) |
InChI Key |
USSHOWKVNUKKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)






![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11964960.png)
![2-methylpropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964968.png)


![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)

